Flunitrazolam
Overview
Description
Flunitrazolam is a triazolobenzodiazepine, a class of benzodiazepine derivatives. It is known for its potent hypnotic and sedative properties, similar to related compounds such as flunitrazepam, clonazolam, and flubromazolam . This compound was first identified and reported in 2016 and has been sold online as a designer drug .
Mechanism of Action
Target of Action
Flunitrazolam, also known as UNII-OK0I6HTR1Y, is a triazolobenzodiazepine derivative . The primary targets of this compound are the benzodiazepine receptors BNZ1 and BNZ2 . These receptors are thought to be coupled to gamma-aminobutyric acid-A (GABAA) receptors . BNZ1 mediates sleep, while BNZ2 affects muscle relaxation, anticonvulsant activity, motor coordination, and memory .
Mode of Action
This compound binds nonspecifically to the benzodiazepine receptors BNZ1 and BNZ2 . This binding enhances the effects of GABA by increasing GABA’s affinity for the GABA receptor . When the inhibitory neurotransmitter GABA binds to the site, it opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell .
Biochemical Pathways
The binding of this compound to the benzodiazepine receptors enhances the effects of GABA, the major inhibitory neurotransmitter in the central nervous system . This leads to increased inhibition in the central nervous system, affecting various biochemical pathways and their downstream effects, including sleep regulation, muscle relaxation, anticonvulsant activity, and memory .
Pharmacokinetics
It is known that benzodiazepines generally have a rapid and weakly toxic symptomatic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action include powerful hypnotic, sedative, anxiolytic, and skeletal muscle relaxant properties . At higher doses, it can cause motor coordination disorders, dizziness, mood swings, and euphoria . The slow elimination of some benzodiazepines causes their accumulation in lipid-based tissues, which can lead to a delayed overdose in case of repeated consumption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, such as opioids, can induce a synergistic effect and respiratory depression . The abuse of this compound is widespread among poly-consumers, as it balances the euphoria due to opioids . Some benzodiazepines have a marked amnesic effect, and the consumer loses memory for a few hours after administration .
Preparation Methods
Chemical Reactions Analysis
Flunitrazolam undergoes various chemical reactions typical of benzodiazepines. These include:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: Substitution reactions can occur at various positions on the benzodiazepine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically metabolites that retain the core benzodiazepine structure .
Scientific Research Applications
Flunitrazolam has been studied for its potential use in various fields:
Chemistry: As a model compound for studying the effects of triazole substitution on benzodiazepine activity.
Biology: For its interactions with gamma-aminobutyric acid type A (GABAA) receptors.
Industry: Limited industrial applications due to its status as a designer drug.
Comparison with Similar Compounds
Flunitrazolam is similar to other triazolobenzodiazepines such as flunitrazepam, clonazolam, and flubromazolam . Compared to these compounds, this compound is reported to be active at very low doses, making it significantly more potent . The addition of the triazole ring to the benzodiazepine scaffold is a key factor in its increased potency .
Similar Compounds
- Flunitrazepam
- Clonazolam
- Flubromazolam
- Etizolam
- Metizolam
- Pyrazolam
- Flubromazepam
- Meclonazepam
- Nifoxipam
Properties
IUPAC Name |
6-(2-fluorophenyl)-1-methyl-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2/c1-10-20-21-16-9-19-17(12-4-2-3-5-14(12)18)13-8-11(23(24)25)6-7-15(13)22(10)16/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLAGIOILLWVTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024059 | |
Record name | Flunitrazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601024059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243815-18-9 | |
Record name | 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine, 6-(2-fluorophenyl)-1-methyl-8-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243815-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flunitrazolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2243815189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flunitrazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601024059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUNITRAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK0I6HTR1Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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